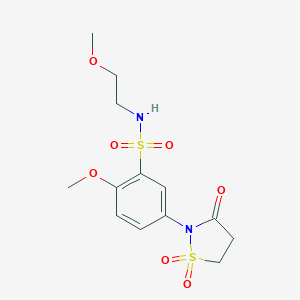
3-(4-methyl-1-piperidinyl)-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methyl-1-piperidinyl)-2-benzofuran-1(3H)-one, commonly known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It is structurally similar to other synthetic cathinones, such as methylone and mephedrone, and is known for its potent stimulant effects. MDPV has gained popularity as a recreational drug due to its ability to induce euphoria, increased alertness, and heightened physical activity. However, it has also been associated with adverse effects such as agitation, psychosis, and even death.
Mécanisme D'action
MDPV acts as a reuptake inhibitor of the neurotransmitters dopamine and norepinephrine, leading to their increased concentration in the synaptic cleft. This results in the stimulation of the central nervous system, leading to effects such as increased alertness, euphoria, and physical activity.
Effets Biochimiques Et Physiologiques
MDPV has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been associated with the release of stress hormones such as cortisol and adrenaline. In addition, MDPV has been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has been used extensively in lab experiments to investigate its effects on the central nervous system and potential therapeutic applications. Its potency and selectivity for dopamine and norepinephrine transporters make it a useful tool for studying these neurotransmitter systems. However, its potential for abuse and adverse effects limit its usefulness in certain types of experiments.
Orientations Futures
There are several areas of future research that could be pursued in relation to MDPV. One area of interest is the development of new therapeutic agents based on the structure of MDPV, with potential applications in the treatment of depression, anxiety, and other psychiatric disorders. Another direction for research could be the investigation of the long-term effects of MDPV use, particularly in relation to its potential for neurotoxicity and addiction. Further studies could also explore the mechanisms underlying MDPV's effects on the central nervous system, with the goal of developing more targeted and effective treatments for psychiatric disorders.
Méthodes De Synthèse
The synthesis of MDPV involves several steps, starting with the preparation of the precursor compound 3,4-methylenedioxyphenyl-2-propanone (MDP2P). This is achieved through the reaction of safrole with hydroiodic acid and red phosphorus. MDP2P is then converted to MDPV through a series of chemical reactions involving piperidine and benzofuran.
Applications De Recherche Scientifique
MDPV has been the subject of extensive scientific research in recent years, with studies focusing on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One area of research has been the investigation of MDPV's effects on the central nervous system, particularly its ability to interact with dopamine and norepinephrine transporters. Studies have also explored the potential use of MDPV as a treatment for certain psychiatric disorders, such as depression and anxiety.
Propriétés
Nom du produit |
3-(4-methyl-1-piperidinyl)-2-benzofuran-1(3H)-one |
|---|---|
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
3-(4-methylpiperidin-1-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H17NO2/c1-10-6-8-15(9-7-10)13-11-4-2-3-5-12(11)14(16)17-13/h2-5,10,13H,6-9H2,1H3 |
Clé InChI |
QNDAZYBZKBUSHE-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2C3=CC=CC=C3C(=O)O2 |
SMILES canonique |
CC1CCN(CC1)C2C3=CC=CC=C3C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



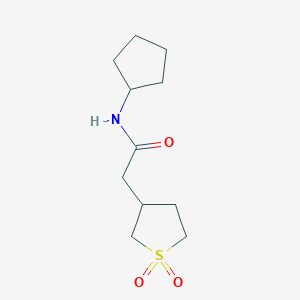
![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)
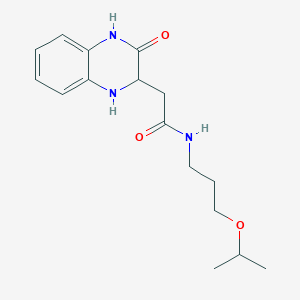
![N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
![2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)
![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)
![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)
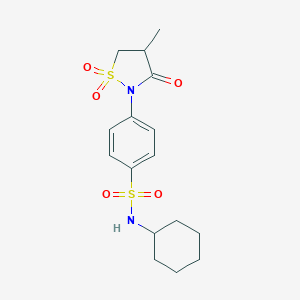
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)

![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)
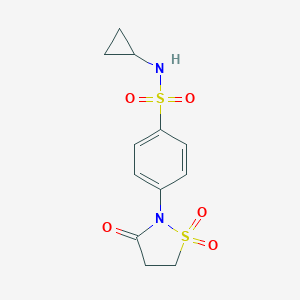
![2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B241001.png)
